molecular formula C7H9FN2 B13539507 (6-Fluoro-4-methylpyridin-2-YL)methylamine

(6-Fluoro-4-methylpyridin-2-YL)methylamine

Cat. No.: B13539507
M. Wt: 140.16 g/mol
InChI Key: AMVXGXPFOVEHAM-UHFFFAOYSA-N
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Description

(6-fluoro-4-methylpyridin-2-yl)methanamine: is a fluorinated organic compound that belongs to the class of pyridines This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4-methylpyridin-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 4-methylpyridine, the compound undergoes nitration to introduce a nitro group at the 2nd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (6-fluoro-4-methylpyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-4-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(6-fluoro-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3

InChI Key

AMVXGXPFOVEHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)F)CN

Origin of Product

United States

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